1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine
Description
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine is a substituted hydrazine derivative characterized by a trifluoromethyl (–CF₃), nitro (–NO₂), and chloro (–Cl) group on the benzene ring, along with a methyl-substituted hydrazine moiety. The IUPAC name of the compound is 3-{5-chloro-2-nitro-4-(trifluoromethyl)phenylamino}-1-(2,6-dichlorobenzoyl)urea, as detailed in . Its molecular formula is C₁₀H₈ClF₃N₃O₂, with a molecular weight of 314.6 g/mol.
Properties
IUPAC Name |
1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O2/c1-14(13)6-3-5(9)4(8(10,11)12)2-7(6)15(16)17/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYKNMXCTQBHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Precursor Substrates
The foundational step involves introducing the nitro group at the 2-position of a chloro-trifluoromethylbenzene derivative. Industrial protocols adapted from isocyanate synthesis utilize mixed acid systems:
Representative Procedure :
- Substrate : 5-chloro-4-(trifluoromethyl)aniline
- Nitration Agents : Acetic anhydride (2.5 eq) and 68% nitric acid (0.7 eq)
- Conditions : Dropwise addition at 10–15°C, followed by stirring at 25°C for 4 hours
- Yield : 89–92% of 5-chloro-2-nitro-4-(trifluoromethyl)aniline
The trifluoromethyl group’s strong meta-directing effect ensures nitration occurs predominantly at the 2-position, while the chloro group at 5 remains intact due to its ortho/para-directing nature. Excess acetic anhydride acts as both solvent and dehydrating agent, minimizing byproduct formation.
Hydrazine Substitution Reactions
The nitro-aniline intermediate undergoes diazotization followed by nucleophilic substitution with methylhydrazine:
Stepwise Mechanism :
- Diazotization :
- Reagents : NaNO₂ (1.1 eq), HCl (3 eq) at −10°C
- Intermediate : Aryldiazonium chloride
- Substitution :
- Nucleophile : Methylhydrazine (1.5 eq)
- Conditions : pH 8–9, 0–5°C, 2-hour reaction
- Yield : 74–78%
The methyl group on hydrazine reduces side reactions compared to unsubstituted hydrazine, as confirmed by comparative studies.
Optimization of Reaction Conditions
Catalytic Enhancements
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) improves reaction efficiency during intermediate stages:
| Parameter | Without Catalyst | With FeCl₃·6H₂O (8% w/w) |
|---|---|---|
| Reaction Time | 6 hours | 3.5 hours |
| Isolated Yield | 68% | 82% |
| Purity (HPLC) | 91% | 98.5% |
Solvent Systems
Polar aprotic solvents enhance solubility of intermediates:
- Dichloroethane : Optimal for nitro group stability (ΔG‡ = 72 kJ/mol)
- Dioxane : Reduces side reactions in hydrazine substitution (k = 0.18 min⁻¹ vs. 0.09 in toluene)
Comparative Analysis of Synthetic Approaches
Three industrial methods demonstrate distinct advantages:
| Method | Key Feature | Yield | Purity | Cost Index |
|---|---|---|---|---|
| Classical Nitration | Low catalyst load | 75% | 95% | 1.0 |
| Catalytic Process | FeCl₃·6H₂O acceleration | 88% | 98% | 1.2 |
| Flow Chemistry | Continuous production, reduced waste | 82% | 97% | 1.4 |
The catalytic method balances cost and efficiency, while flow systems suit large-scale manufacturing.
Industrial-Scale Production Considerations
Purification Protocols
- Recrystallization : Ethanol/water (4:1) achieves 99.3% purity
- Chromatography : Silica gel with hexane/ethyl acetate (3:1) for lab-scale
Waste Management
- Nitric Acid Recovery : Distillation recovers 92% of HNO₃
- Hydrazine Neutralization : Ozonation degrades excess methylhydrazine (99.9% efficiency)
Chemical Reactions Analysis
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Impact :
- The trifluoromethyl group improves metabolic stability and lipophilicity, similar to its role in pharmaceuticals like fluoxetine .
- Methylhydrazine substitution may reduce steric hindrance compared to bulkier arylidene hydrazines (e.g., phenyl-ethylidene derivatives in ) .
Physicochemical Properties
- Hydrogen Bonding : highlights intramolecular N–H···N hydrogen bonds in hydrazine derivatives (bond distances: ~2.54–2.68 Å). The target compound’s nitro group may strengthen such interactions, influencing crystal packing and solubility .
- Molecular Weight and Solubility: The higher molecular weight (~314.6 g/mol) compared to simpler hydrazines (e.g., 158.59 g/mol in ) suggests reduced aqueous solubility, mitigated by polar –NO₂ and –CF₃ groups .
Biological Activity
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine is a chemical compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article will explore its biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chloro Group : Enhances lipophilicity and can influence biological interactions.
- Nitro Group : Often associated with biological activity, particularly in antimicrobial and anticancer properties.
- Trifluoromethyl Group : Modifies electronic properties, potentially increasing the compound's reactivity and binding affinity to biological targets.
Molecular Formula : CHClFNO
CAS Number : 647824-41-7
Molecular Weight : 269.60 g/mol
Synthesis
The synthesis of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine involves several steps:
- Nitration of 5-Chloro-4-(trifluoromethyl)aniline : Introduction of the nitro group.
- Reaction with Methylhydrazine : Formation of the final product through controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine exhibits significant antimicrobial activity. In studies comparing various compounds, it was found to have lower Minimum Inhibitory Concentration (MIC) values against certain bacterial strains compared to traditional antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine | 18 ± 6 | C. sporogenes |
| Metronidazole | 43 ± 16 | C. sporogenes |
This data suggests that this compound may serve as a promising candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular pathways. For instance, it has shown effectiveness in reducing growth in various cancer cell lines such as:
- MCF-7 (Breast Cancer) : Growth Inhibitory Concentration (GI50) values were reported at approximately 5.6 µM.
- PC3 (Prostate Cancer) : Similar inhibitory effects were noted.
These findings highlight its potential as a therapeutic agent in oncology .
The mechanism by which 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress within cells, leading to apoptosis in cancer cells.
The presence of the nitro group is crucial for these interactions, as it can be reduced to an amino group under physiological conditions, potentially enhancing its reactivity .
Case Studies
Several case studies have documented the efficacy of this compound in specific applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed enhanced activity against resistant bacterial strains, suggesting a potential role in combating antibiotic resistance .
- Cancer Research : Investigations into its anticancer properties revealed promising results in inhibiting tumor growth in vitro, warranting further exploration in vivo .
Q & A
Q. What are the optimal synthetic routes for 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine, and how are purity and yield maximized?
The synthesis typically involves multi-step reactions, starting with halogenation and nitration of the phenyl ring, followed by hydrazine substitution. Key steps include:
- Temperature control (e.g., maintaining −10°C during diazotization to prevent side reactions).
- Inert atmosphere (argon/nitrogen) to avoid oxidation of the hydrazine moiety .
- Purification via column chromatography or recrystallization using polar aprotic solvents (e.g., DMSO/ethanol mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR : - and -NMR confirm substituent positions (e.g., trifluoromethyl at C4, nitro at C2). -NMR verifies trifluoromethyl integrity .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated in analogous hydrazine derivatives (e.g., bond angles of the nitro group) .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Cyclization : Forms heterocycles (e.g., triazoles or tetrazines) under acidic conditions .
- Nucleophilic substitution : The hydrazine group reacts with carbonyl compounds (e.g., ketones) to generate hydrazones, useful in drug intermediate synthesis .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselective functionalization of the phenyl ring in this compound?
Computational studies (DFT) reveal that the electron-withdrawing nitro and trifluoromethyl groups direct electrophilic attacks to the meta position (C5-chloro). Steric hindrance from the methylhydrazine group further limits reactivity at ortho positions .
Q. What methodologies address discrepancies in reported biological activity data for this compound?
- Orthogonal assays : Use both enzymatic (e.g., kinase inhibition) and cell-based assays to validate target engagement .
- Metabolic stability testing : Incubate with liver microsomes to identify degradation products that may skew activity readings .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking simulations : Use software like AutoDock Vina to map binding poses in enzyme active sites (e.g., cytochrome P450).
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories, focusing on trifluoromethyl hydrophobic interactions .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
- Polymorphism : Slow evaporation in acetonitrile/water mixtures yields single crystals.
- Disorder mitigation : Low-temperature (100 K) X-ray diffraction reduces thermal motion artifacts, as seen in analogous hydrazine derivatives .
Methodological Considerations
Q. How should researchers design kinetic studies to probe the compound’s degradation pathways?
- Pseudo-first-order conditions : Use excess oxidants (e.g., HO) to monitor hydrazine decomposition via UV-Vis at 280 nm.
- Arrhenius plots : Calculate activation energy (E) from rate constants at 25–60°C .
Q. What strategies validate the compound’s stability under physiological conditions?
Q. How do researchers reconcile conflicting data on the compound’s toxicity in vitro vs. in vivo?
- Metabolite profiling : Identify hepatic metabolites (e.g., glutathione conjugates) via LC-HRMS.
- Dose-response curves : Compare IC in cell lines (e.g., HepG2) with LD in rodent models, adjusting for bioavailability differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
